molecular formula C14H13NO3 B11870203 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-25-4

7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11870203
CAS No.: 50743-25-4
M. Wt: 243.26 g/mol
InChI Key: YBWQJXKAZBKKBO-UHFFFAOYSA-N
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Description

7-Butoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, environmentally friendly solvents and catalysts are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Butoxy-4-oxo-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Bromo-4-oxo-4H-chromene-3-carbonitrile
  • 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile

Comparison: Compared to its analogs, 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile is unique due to its butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

50743-25-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

7-butoxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3

InChI Key

YBWQJXKAZBKKBO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N

Origin of Product

United States

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